molecular formula C19H24N4O13 B14645251 Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine CAS No. 54420-07-4

Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine

Cat. No.: B14645251
CAS No.: 54420-07-4
M. Wt: 516.4 g/mol
InChI Key: FOMZDQLMVGDLJQ-RBJGKPSLSA-N
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Description

Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine: is a complex organic compound that combines the properties of Tetra-O-acetyl-D-arabinose and 2,4-dinitrophenylhydrazine Tetra-O-acetyl-D-arabinose is a protected form of arabinose, a monosaccharide, while 2,4-dinitrophenylhydrazine is a reagent commonly used in organic chemistry for the detection of carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves multiple steps:

    Acetylation of D-arabinose: D-arabinose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to produce Tetra-O-acetyl-D-arabinose.

    Reaction with 2,4-dinitrophenylhydrazine: Tetra-O-acetyl-D-arabinose is then reacted with 2,4-dinitrophenylhydrazine in a suitable solvent, such as ethanol, under acidic conditions to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine can undergo various chemical reactions, including:

    Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with carbonyl compounds, forming hydrazones.

    Substitution Reactions: The acetyl groups can be substituted under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Reagents: Common reagents include acetic anhydride, pyridine, ethanol, and sulfuric acid.

    Conditions: Reactions typically occur under acidic conditions and may require heating to facilitate the reaction.

Major Products

The major products formed from these reactions include various hydrazone derivatives and substituted arabinose compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine has several scientific research applications:

    Chemistry: It is used as a reagent for the detection and analysis of carbonyl compounds in organic synthesis.

    Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways involving carbonyl compounds.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves the formation of hydrazones with carbonyl compounds. The 2,4-dinitrophenylhydrazine moiety reacts with the carbonyl group, forming a stable hydrazone linkage. This reaction is commonly used in analytical chemistry to detect and quantify carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

    Tetra-O-acetyl-D-glucopyranose: Another acetylated sugar derivative with similar protective properties.

    2,4-Dinitrophenylhydrazine: The parent compound used for detecting carbonyl groups.

Uniqueness

Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine is unique due to its combination of a protected sugar and a hydrazine reagent. This dual functionality allows it to be used in a wide range of chemical and biochemical applications, making it a valuable tool in scientific research.

Properties

CAS No.

54420-07-4

Molecular Formula

C19H24N4O13

Molecular Weight

516.4 g/mol

IUPAC Name

(2,4-dinitrophenyl)hydrazine;[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate

InChI

InChI=1S/C13H18O9.C6H6N4O4/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h10-13H,5H2,1-4H3;1-3,8H,7H2/t10-,11-,12+,13+;/m1./s1

InChI Key

FOMZDQLMVGDLJQ-RBJGKPSLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

Origin of Product

United States

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